molecular formula C9H6F2N2O2 B6193297 2-(difluoromethyl)-2H-indazole-6-carboxylic acid CAS No. 2694745-38-3

2-(difluoromethyl)-2H-indazole-6-carboxylic acid

Cat. No.: B6193297
CAS No.: 2694745-38-3
M. Wt: 212.2
InChI Key:
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Description

2-(Difluoromethyl)-2H-indazole-6-carboxylic acid is a compound of significant interest in the field of organic chemistry It features a difluoromethyl group attached to an indazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid typically involves the introduction of the difluoromethyl group to the indazole core. One common method is the difluoromethylation of indazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as palladium or copper under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .

Scientific Research Applications

2-(Difluoromethyl)-2H-indazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-2H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-2H-indazole-6-carboxylic acid
  • 2-(Chloromethyl)-2H-indazole-6-carboxylic acid
  • 2-(Bromomethyl)-2H-indazole-6-carboxylic acid

Comparison: 2-(Difluoromethyl)-2H-indazole-6-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its trifluoromethyl or halomethyl counterparts. Additionally, the difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Properties

CAS No.

2694745-38-3

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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